![molecular formula C12H15Cl2NO2 B5754288 4-[2-(3,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5754288.png)
4-[2-(3,4-dichlorophenoxy)ethyl]morpholine
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Overview
Description
4-[2-(3,4-dichlorophenoxy)ethyl]morpholine, also known as DCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. DCM is a synthetic compound that belongs to the family of morpholine derivatives, which are widely used as intermediates in the synthesis of various organic compounds.
Scientific Research Applications
4-[2-(3,4-dichlorophenoxy)ethyl]morpholine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit significant antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. 4-[2-(3,4-dichlorophenoxy)ethyl]morpholine has also been shown to inhibit the growth of bacteria, fungi, and viruses, making it a potential candidate for the development of new antimicrobial agents. Additionally, 4-[2-(3,4-dichlorophenoxy)ethyl]morpholine has been investigated for its use in the synthesis of novel materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-[2-(3,4-dichlorophenoxy)ethyl]morpholine is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various cellular processes. 4-[2-(3,4-dichlorophenoxy)ethyl]morpholine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, which ultimately results in cell death. 4-[2-(3,4-dichlorophenoxy)ethyl]morpholine has also been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the transmission of nerve impulses. This inhibition leads to the accumulation of acetylcholine, which can cause paralysis and death in insects.
Biochemical and Physiological Effects:
4-[2-(3,4-dichlorophenoxy)ethyl]morpholine has been shown to have a wide range of biochemical and physiological effects. It has been reported to induce apoptosis, a type of programmed cell death, in cancer cells. 4-[2-(3,4-dichlorophenoxy)ethyl]morpholine has also been shown to cause DNA damage and inhibit cell proliferation in cancer cells. Additionally, 4-[2-(3,4-dichlorophenoxy)ethyl]morpholine has been reported to cause oxidative stress and disrupt mitochondrial function in cells. In insects, 4-[2-(3,4-dichlorophenoxy)ethyl]morpholine has been shown to cause paralysis and death by inhibiting the activity of acetylcholinesterase.
Advantages and Limitations for Lab Experiments
4-[2-(3,4-dichlorophenoxy)ethyl]morpholine has several advantages for use in lab experiments. It is a stable and relatively inexpensive compound that is readily available. 4-[2-(3,4-dichlorophenoxy)ethyl]morpholine is also easy to handle and has a low toxicity profile. However, 4-[2-(3,4-dichlorophenoxy)ethyl]morpholine has some limitations for use in lab experiments. It is a reactive compound that can undergo chemical reactions with other compounds, which can complicate the interpretation of experimental results. Additionally, 4-[2-(3,4-dichlorophenoxy)ethyl]morpholine has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for research on 4-[2-(3,4-dichlorophenoxy)ethyl]morpholine. One area of research is the development of new synthetic methods for 4-[2-(3,4-dichlorophenoxy)ethyl]morpholine that are more efficient and environmentally friendly. Another area of research is the investigation of the potential applications of 4-[2-(3,4-dichlorophenoxy)ethyl]morpholine in agriculture, such as its use as a pesticide or herbicide. Additionally, further research is needed to fully understand the mechanism of action of 4-[2-(3,4-dichlorophenoxy)ethyl]morpholine and its potential applications in medicinal chemistry.
Synthesis Methods
4-[2-(3,4-dichlorophenoxy)ethyl]morpholine can be synthesized by the reaction of 3,4-dichlorophenol with ethylene oxide in the presence of morpholine and a catalyst. The reaction yields 4-[2-(3,4-dichlorophenoxy)ethyl]morpholine as a white crystalline solid with a melting point of 65-67°C. The purity of 4-[2-(3,4-dichlorophenoxy)ethyl]morpholine can be improved by recrystallization from a suitable solvent.
properties
IUPAC Name |
4-[2-(3,4-dichlorophenoxy)ethyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c13-11-2-1-10(9-12(11)14)17-8-5-15-3-6-16-7-4-15/h1-2,9H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNYZZBGVHICRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(3,4-Dichlorophenoxy)ethyl]morpholine |
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